1-(furan-2-carbonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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Overview
Description
1-(furan-2-carbonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which can be synthesized from furan-2-carboxylic acid using thionyl chloride. The next step involves the formation of the thiadiazole ring, which can be achieved by reacting 2-phenylethylamine with thiosemicarbazide under acidic conditions. The final step is the coupling of the furan-2-carbonyl chloride with the thiadiazole derivative and piperidine-4-carboxamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the multi-step synthesis, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) is commonly used for the oxidation of furan rings.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of carbonyl groups.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **1-(furan-2-carbonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
- **this compound
- **this compound
Uniqueness
This compound is unique due to its combination of a furan ring, a thiadiazole ring, and a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the furan ring provides aromatic stability, while the thiadiazole ring offers potential biological activity. The piperidine ring adds to the compound’s overall stability and solubility.
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c26-19(16-10-12-25(13-11-16)20(27)17-7-4-14-28-17)22-21-24-23-18(29-21)9-8-15-5-2-1-3-6-15/h1-7,14,16H,8-13H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBYYWVPEJMFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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